molecular formula C11H22O2 B1580531 Butyl heptanoate CAS No. 5454-28-4

Butyl heptanoate

Cat. No.: B1580531
CAS No.: 5454-28-4
M. Wt: 186.29 g/mol
InChI Key: YPQSPODHFDGVAC-UHFFFAOYSA-N
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Description

Butyl heptanoate: heptanoic acid butyl ester , is an organic compound with the molecular formula C11H22O2 . It is an ester formed from butanol and heptanoic acid. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl heptanoate is typically synthesized through an esterification reaction between butanol and heptanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester. The general reaction is as follows:

C4H9OH+C7H14O2C11H22O2+H2O\text{C}_4\text{H}_9\text{OH} + \text{C}_7\text{H}_{14}\text{O}_2 \rightarrow \text{C}_{11}\text{H}_{22}\text{O}_2 + \text{H}_2\text{O} C4​H9​OH+C7​H14​O2​→C11​H22​O2​+H2​O

Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where butanol and heptanoic acid are mixed in the presence of a strong acid catalyst. The reaction mixture is heated under reflux to drive the reaction to completion. The resulting ester is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Butyl heptanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butanol and heptanoic acid.

    Reduction: Although esters are generally resistant to reduction, they can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Strong reducing agents like LiAlH4.

    Transesterification: Alcohols and acid or base catalysts.

Major Products Formed:

Scientific Research Applications

Chemistry: Butyl heptanoate is used as a solvent and intermediate in organic synthesis. It is also employed in the study of esterification and hydrolysis reactions.

Biology: In biological research, this compound is used as a model compound to study the metabolism of esters in living organisms.

Medicine: While not directly used as a drug, this compound’s derivatives and related compounds are studied for their potential therapeutic properties.

Industry: this compound is widely used in the flavor and fragrance industry due to its fruity aroma. It is also used as a plasticizer in the production of plastics and resins .

Comparison with Similar Compounds

    Butyl butanoate: Another ester with a fruity odor, commonly used in flavorings.

    Ethyl heptanoate: Similar in structure but with an ethyl group instead of a butyl group.

    Methyl heptanoate: Similar in structure but with a methyl group instead of a butyl group.

Uniqueness: Butyl heptanoate is unique due to its specific combination of butanol and heptanoic acid, giving it distinct physical and chemical properties, such as its boiling point and solubility. Its pleasant fruity odor makes it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

butyl heptanoate
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InChI

InChI=1S/C11H22O2/c1-3-5-7-8-9-11(12)13-10-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YPQSPODHFDGVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H22O2
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DSSTOX Substance ID

DTXSID9063906
Record name Butyl heptanoate
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Molecular Weight

186.29 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a herbaceous, slightly fruity odour
Record name Butyl heptanoate
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/22/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

226.20 °C. @ 760.00 mm Hg
Record name Butyl heptanoate
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Solubility

soluble in most organic solvents
Record name Butyl heptanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.8555 (20°)
Record name Butyl heptanoate
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Vapor Pressure

0.08 [mmHg]
Record name Butyl heptanoate
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CAS No.

5454-28-4
Record name Butyl heptanoate
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Melting Point

-68.4 °C
Record name Butyl heptanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of butyl heptanoate in fruit flies like Rhagoletis pomonella?

A1: this compound acts as a significant olfactory attractant for the apple maggot fly, Rhagoletis pomonella. Research shows that this fly species exhibits a strong behavioral response to this ester, likely due to its presence in the headspace of their host fruits. [] Interestingly, the flies display a high degree of olfactory specificity, responding maximally to straight-chain esters with a specific length and structure. [] You can find more details in this .

Q2: Can this compound be synthesized in a laboratory setting?

A2: Yes, this compound can be synthesized through a catalytic esterification reaction. One study demonstrated the use of a rare earth solid superacid, SO42-/TiO2/La3+, as a catalyst for this reaction. [] The research highlighted the effectiveness of this method, achieving a high yield of this compound under optimized conditions. [] Learn more about this synthesis method in this .

Q3: How does the storage period of fruits impact the presence of this compound?

A3: Research on Korean kiwifruits (Actinidia deliciosa Planch.) revealed that this compound is one of the volatile components present. [] While not the dominant volatile, its presence, along with other esters, contributes to the overall flavor profile of the fruit. [] Explore the impact of storage on kiwifruit volatiles in this .

Q4: Is this compound found in other plant species besides fruits?

A4: Yes, this compound has been identified in the essential oil of Thapsia garganica subsp. messanensis, an endemic plant of Sicily. [] This discovery suggests that the ester might play a role in the plant's chemical ecology, potentially attracting pollinators or deterring herbivores. [] This provides a detailed analysis of the plant's essential oil composition.

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